1,2,3,4-Tetrahydropyridin-4-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyridin-4-ol |
InChI |
InChI=1S/C5H9NO/c7-5-1-3-6-4-2-5/h1,3,5-7H,2,4H2 |
InChI Key |
FGTYPPVXKJSFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC=CC1O |
Origin of Product |
United States |
Significance of Tetrahydropyridine Frameworks in Contemporary Organic Synthesis
The tetrahydropyridine (B1245486) (THP) structural motif is a cornerstone in the field of heterocyclic chemistry, recognized as a key component in a multitude of natural products and synthetic compounds with significant biological and pharmacological relevance. ufms.br These nitrogen-containing heterocycles are attractive synthetic targets for organic chemists due to their proven therapeutic efficacy across a range of diseases. ufms.br The versatility of the THP scaffold allows for extensive functionalization, leading to a wide array of derivatives. auctoresonline.org
Substituted tetrahydropyridines are known to possess a broad spectrum of biological activities, including:
Anticancer properties auctoresonline.orgresearchgate.net
Anti-inflammatory effects auctoresonline.org
Antimicrobial and antibacterial activities auctoresonline.orgnih.gov
Neuroprotective capabilities nih.gov
The synthesis of these valuable molecules is a dynamic area of research. Modern synthetic strategies, particularly multicomponent reactions (MCRs), have proven to be highly effective for constructing complex THP derivatives in a single step, which is efficient in terms of time, materials, and energy. ufms.brnih.gov The development of novel catalytic systems and synthetic methodologies continues to expand the chemical space accessible from the tetrahydropyridine core. ufms.brorganic-chemistry.org
Isomeric Considerations Within the Tetrahydropyridine Class: a Focus on 1,2,3,4 Tetrahydropyridin 4 Ol
Tetrahydropyridines are heterocyclic compounds with the chemical formula C₅H₉N. wikipedia.org They exist in three distinct structural isomeric forms, differentiated by the position of the carbon-carbon double bond within the six-membered ring. auctoresonline.orgresearchgate.net While the parent, unsubstituted tetrahydropyridines are not commonly found, their substituted derivatives are widespread and of significant chemical interest. auctoresonline.orgwikipedia.org
The primary isomers of tetrahydropyridine (B1245486) are:
1,2,3,4-Tetrahydropyridine
1,2,3,6-Tetrahydropyridine (B147620)
2,3,4,5-Tetrahydropyridine
This article focuses specifically on the 1,2,3,4-isomer, which is characterized by the double bond being located between carbons 5 and 6 (using standard IUPAC numbering starting from the nitrogen as position 1). The introduction of a hydroxyl group at the 4-position of this scaffold yields 1,2,3,4-Tetrahydropyridin-4-ol, a compound that combines the structural features of the tetrahydropyridine ring with the chemical reactivity of an alcohol.
| Isomer | Structure | InChIKey |
|---|---|---|
| 1,2,3,4-Tetrahydropyridine | VSWICNJIUPRZIK-UHFFFAOYSA-N wikipedia.org | |
| 1,2,3,6-Tetrahydropyridine | FTAHXMZRJCZXDL-UHFFFAOYSA-N wikipedia.org | |
| 2,3,4,5-Tetrahydropyridine | DWKUKQRKVCMOLP-UHFFFAOYSA-N wikipedia.org |
Advanced Research Trajectories for Hydroxylated Tetrahydropyridines
Direct Synthesis Approaches to this compound
Direct synthetic routes to this compound often involve the reduction of corresponding pyridine (B92270) precursors. One common method is the reduction of 4-pyridone using a reducing agent like sodium borohydride (B1222165). This transformation is typically carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the target compound. The synthesis of diversely functionalized tetrahydropyridin-4-ol derivatives has also been achieved, starting from piperidin-4-one derivatives. nih.gov These approaches offer a straightforward pathway to the core structure, which can then be further elaborated.
Ring-Closure and Cyclization Strategies for 1,2,3,4-Tetrahydropyridine Formation
Ring-closure and cyclization reactions represent a powerful and versatile approach for constructing the 1,2,3,4-tetrahydropyridine scaffold, often allowing for the introduction of various substituents with high levels of control. These methods are crucial for creating a diverse library of derivatives for further investigation.
Multi-Component Reactions for Substituted 1,2,3,4-Tetrahydropyridines
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and saving time. bohrium.com Several MCRs have been developed for the synthesis of polysubstituted tetrahydropyridines.
One notable example involves the BF3·OEt2-catalyzed one-pot reaction of aldehydes, anilines, and Brassard's diene under solvent-free conditions. thieme-connect.com This method provides a practical pathway to polysubstituted tetrahydropyridines, with a proposed mechanism involving an initial aldol (B89426) condensation followed by an aza-Diels-Alder reaction. thieme-connect.com Another approach utilizes nano-γ-Al2O3/Sb(V) as a reusable catalyst for the one-pot synthesis of polysubstituted tetrahydropyridine-3-carboxylates from ethyl acetoacetate, aldehydes, and anilines under either ultrasonic or thermal conditions. tandfonline.com Furthermore, the reaction of ethyl benzoylacetate with formaldehyde (B43269) and primary amines in boiling pyridine or methanol (B129727) has been shown to yield 1,2,3,4-tetrahydropyridine derivatives. researchgate.net
A pseudo-five-component domino reaction catalyzed by L-proline, involving aromatic aldehydes, anilines, and β-ketoesters, also leads to the formation of multifunctionalized 1,2,3,4-tetrahydropyridines. dntb.gov.ua Similarly, a six-step domino reaction starting from aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) has been reported to produce polysubstituted 1,4,5,6-tetrahydropyridines stereoselectively. mdpi.com
| Catalyst/Promoter | Reactants | Product | Key Features |
| BF3·OEt2 | Aldehydes, Anilines, Brassard's diene | Polysubstituted tetrahydropyridines | Solvent-free, gram-scale synthesis achieved. thieme-connect.com |
| Nano-γ-Al2O3/Sb(V) | Ethyl acetoacetate, Aldehydes, Anilines | Polysubstituted tetrahydropyridine-3-carboxylates | Mild conditions, short reaction time, reusable catalyst. tandfonline.com |
| L-Proline/TFA | β-Keto-esters, Aromatic aldehydes, Anilines | Multifunctionalized 1,2,3,4-tetrahydropyridines | Highly atom-economic one-pot synthesis. researchgate.net |
| Ammonium Acetate | Aldehydes, Cyano C-H acids, 3-Oxocarboxylic acid esters | Polysubstituted 1,4,5,6-tetrahydropyridines | Stereoselective six-step domino process. mdpi.com |
Diels-Alder Reactions with 1-Azabutadienes
The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been adapted for the synthesis of nitrogen-containing heterocycles through the use of aza-dienes. wikipedia.orgsigmaaldrich.com Specifically, inverse-electron-demand aza-Diels-Alder reactions are effective for this purpose. nih.gov
N-sulfonyl-1-azabutadienes are particularly useful in this context as they are synthetically accessible and stable. nih.gov These electron-deficient dienes react with electron-rich dienophiles to produce highly functionalized piperidine (B6355638) derivatives. organic-chemistry.org The reaction can be catalyzed by chiral Lewis acids, such as a Ni(II)-DBFOX complex, to achieve high enantioselectivity. organic-chemistry.org The use of aza-Diels-Alder reactions provides a versatile strategy for constructing the tetrahydropyridine ring system with control over substitution patterns. nih.gov
Palladium-Catalyzed Cyclization-Heck Reactions of Allenamides
Palladium catalysis has emerged as a robust tool for constructing complex molecular architectures. A notable application is the cyclization-Heck reaction of allenamides for the synthesis of tetrahydropyridine derivatives. acs.orgnih.gov This one-pot process allows for the efficient construction of functionalized 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridines. researchgate.netacs.org
The reaction proceeds via the cyclization of an allenamide onto an aryl or vinyl halide, followed by a Heck coupling. This methodology is tolerant of a range of functional groups on both the allenamide and the halide partner. acs.orgnih.gov The resulting products contain a non-conjugated diene system, which can be a handle for further chemical transformations. acs.org Our group has also contributed to this area by developing a palladium-catalyzed 6-endo-selective alkyl-Heck reaction to construct 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives. acs.org
Rhodium-Catalyzed Cyclizations and Reductive Heck Reactions
Rhodium catalysis offers complementary strategies for the synthesis of tetrahydropyridines. A versatile reaction cascade involving rhodium(I)-catalyzed C-H activation and alkyne coupling, followed by electrocyclization and reduction, yields highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity. nih.gov This one-pot procedure starts from simple imines and alkynes, demonstrating broad scope and versatility. nih.govacs.org
Another rhodium-catalyzed approach involves a tandem process where an α-imino rhodium carbene, generated from a 1-sulfonyl-1,2,3-triazole, is trapped by an iodide nucleophile. acs.org This triggers an intermolecular nucleophilic attack followed by an intramolecular SN2 reaction to afford 5-iodo-1,2,3,4-tetrahydropyridines in high yields. acs.org Additionally, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with phenyl pyridine-1(2H)-carboxylate provides access to 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org
| Rhodium Catalyst System | Starting Materials | Product | Key Features |
| [Rh(coe)2Cl]2 / Ligand | Imines, Alkynes | Highly substituted 1,2,3,6-tetrahydropyridines | One-pot cascade, high diastereoselectivity. nih.gov |
| Rh2(OAc)4 | 1-Sulfonyl-1,2,3-triazoles, Sodium Iodide | 5-Iodo-1,2,3,4-tetrahydropyridines | Tandem nucleophilic attack and SN2 reaction. acs.org |
| Rh-catalyst | Phenyl pyridine-1(2H)-carboxylate, Boronic acids | 3-Substituted tetrahydropyridines | Asymmetric reductive Heck, high enantioselectivity. organic-chemistry.org |
Ring-Closing Metathesis Reactions (RCM)
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic compounds, including nitrogen heterocycles. wikipedia.orgd-nb.info The reaction utilizes ruthenium-based catalysts to facilitate the intramolecular cyclization of diene-containing substrates. organic-chemistry.org
In the context of tetrahydropyridine synthesis, RCM of N-allyl-N-homoallylamines or other suitably functionalized aminodienes provides a direct route to the tetrahydropyridine ring system. organic-chemistry.orgacs.org The development of more robust and functional group tolerant catalysts, such as those developed by Grubbs and Schrock, has significantly expanded the scope of this reaction, allowing for the synthesis of a wide variety of substituted pyrrolines and tetrahydropyridines. wikipedia.org Enyne metathesis, a related reaction, has also been employed for the synthesis of tetrahydropyridines. chim.it
Intramolecular Cyclization Cascades
Intramolecular cyclization cascades represent an efficient strategy for constructing the tetrahydropyridine skeleton, often establishing multiple stereocenters in a single, one-pot operation. These complex transformations build the heterocyclic ring by forming multiple bonds sequentially.
One notable approach involves a rhodium-catalyzed C–H bond activation, alkenylation, and electrocyclization cascade. acs.org This sequence begins with the reaction of an α,β-unsaturated imine and an alkyne, which, through Rh-catalyzed C-H activation and subsequent steps, generates a 1,2-dihydropyridine intermediate. acs.org This versatile intermediate can then be reduced to form a highly substituted tetrahydropyridine. acs.orgnih.gov The power of this method lies in its ability to accommodate a wide range of substituents, including those on the nitrogen atom and various positions of the ring. nih.gov
Another sophisticated cascade involves the [5+1] cycloaddition of N-formylmethyl-substituted tertiary enamides with isocyanides. nih.gov This reaction, mediated by zinc triflate (Zn(OTf)₂), produces a heterocyclic enamino imine intermediate. Subsequent diastereoselective reduction of the imine functionality with a reagent like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃) yields 1,6-disubstituted trans-3-hydroxy-4-arylamino- or -alkylamino-1,2,3,4-tetrahydropyridines. nih.gov This method is particularly significant as it directly installs a hydroxyl group onto the tetrahydropyridine ring, albeit at the C-3 position, demonstrating the potential of cascade reactions to synthesize hydroxylated derivatives. nih.gov
Organocatalysis also enables powerful cascade reactions. For instance, a triple-domino reaction comprising a Michael addition, aza-Henry reaction, and cyclization can be catalyzed by a quinine-derived squaramide. nih.gov This one-pot multicomponent reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines constructs a highly functionalized tetrahydropyridine ring with three contiguous stereocenters in good yields and excellent enantioselectivity. nih.gov
| Cascade Type | Catalyst/Mediator | Key Intermediates | Final Product Type | Reference(s) |
| C-H Activation/Cyclization | Rh(I) complexes | Azatriene, 1,2-Dihydropyridine | Highly substituted tetrahydropyridines | acs.orgnih.gov |
| [5+1] Cycloaddition/Reduction | Zn(OTf)₂ / Me₄NBH(OAc)₃ | Enamino imine | trans-3-Hydroxy-4-amino-1,2,3,4-tetrahydropyridines | nih.gov |
| Michael/Aza-Henry/Cyclization | Quinine-derived squaramide | Michael adduct, Nitro-amine | Polysubstituted tetrahydropyridines | nih.gov |
Reduction-Based Syntheses of 1,2,3,4-Tetrahydropyridine Scaffolds
Reduction reactions are a cornerstone in the synthesis of tetrahydropyridines, either through the partial reduction of a pyridine ring or the reduction of a functional group on a pre-existing piperidine or tetrahydropyridine core.
The partial hydrogenation of the aromatic pyridine ring to a tetrahydropyridine is a significant synthetic challenge, as the reaction often proceeds to the fully saturated piperidine. d-nb.info However, specific methods have been developed to achieve the desired level of reduction.
A classic approach for the hydrogenation of hydroxypyridines involves using a platinum group metal catalyst in a solvent comprising a saturated aliphatic monocarboxylic acid anhydride (B1165640), such as acetic anhydride. google.com In the case of 4-hydroxypyridine, which exists in tautomeric equilibrium with 4-pyridone, the anhydride is believed to stabilize the enol (hydroxypyridine) form by converting it to an ester. google.com This ester intermediate is then hydrogenated, and subsequent hydrolysis yields the corresponding hydroxypiperidine. google.com While this method yields a saturated ring, it highlights a strategy for activating hydroxypyridines toward reduction.
More contemporary methods aim for greater control. For example, a hydroboration/hydrogenation cascade applied to 2,4-disubstituted pyridines has been shown in some instances to result in incomplete reduction, yielding tetrahydropyridine products. mdpi.com The choice of catalyst and reaction conditions is paramount. Bimetallic nanoparticles, such as palladium-copper or palladium-silver on an alumina (B75360) support, have been shown to be highly efficient for the selective hydrogenation of pyridine to piperidine, indicating the potential for fine-tuning such systems to halt at the tetrahydropyridine stage. d-nb.info Similarly, the catalytic hydrogenation of compounds containing a pyridine ring, such as nicotinamide, can be optimized to favor the 1,4,5,6-tetrahydropyridine product over the fully reduced piperidine by controlling parameters like hydrogen pressure and stirring speed. okayama-u.ac.jp Electrocatalytic hydrogenation using a rhodium on carbon (Rh/C) catalyst has also been explored for reducing pyridines to piperidines, reportedly without the formation of tetrahydropyridine side products, underscoring the selectivity challenges. nih.gov
A highly effective and common strategy for synthesizing this compound involves the stereoselective reduction of a ketone precursor, specifically an N-protected piperidin-4-one or a tetrahydropyridin-4-one. This approach allows for precise control over the stereochemistry of the resulting hydroxyl group.
The synthesis often begins with a suitable N-protected piperidin-4-one. mdpi.comnih.gov To create the 1,2,3,4-tetrahydropyridine scaffold, a double bond must be introduced at the C5-C6 position. This can be achieved through various methods, such as α-bromination of the ketone followed by elimination. mdpi.com For instance, N-Boc-4-piperidone can be brominated and then subjected to a Wittig reaction to introduce an α,β-unsaturated ester, followed by dehydrobromination to form the C5-C6 double bond. mdpi.com
Once the appropriate α,β-unsaturated ketone (a dihydropyridinone) or a tetrahydropyridin-4-one is obtained, the crucial step is the reduction of the C4-carbonyl group. This reduction can be accomplished using a variety of standard reducing agents. The choice of reagent can influence the diastereoselectivity of the alcohol product. Common reagents for this transformation include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and diisobutylaluminium hydride (DIBAL-H). mdpi.comacs.org For example, the reduction of an N-protected 1,2,3,4-tetrahydropyridin-4-one derivative with LiAlH₄ has been reported to produce the corresponding 4-ol. mdpi.com The stereochemical outcome (cis or trans relative to other ring substituents) is a critical aspect of this step and is often dictated by the steric environment around the carbonyl group and the specific reducing agent and conditions employed.
Dehydrogenation and Isomerization Routes to 1,2,3,4-Tetrahydropyridines
Alternative pathways to 1,2,3,4-tetrahydropyridines involve modifying an existing saturated or partially saturated ring through dehydrogenation or isomerization.
Dehydrogenation typically starts with a piperidine derivative. For example, secondary amines derived from piperidines can be reacted with t-butyl hypochlorite (B82951) (t-BuOCl), followed by base-induced elimination of HCl, to introduce a double bond and form a tetrahydropyridine. nih.gov This method was successfully used to create a conjugated system in a piperidine ring, yielding the desired tetrahydropyridine derivative. nih.gov Another approach involves the dehydrogenation of lactams (cyclic amides). The combination of lithium bis(trimethylsilyl)amide (LiHMDS) and triflic anhydride can effectively convert a piperidin-2-one into its corresponding cyclic enamide, a dihydropyridinone. organic-chemistry.org
Isomerization provides a fascinating, though sometimes slow, route to specific tetrahydropyridine isomers. In one study of a multicomponent reaction, a polysubstituted 2-hydroxypiperidine intermediate was isolated. mdpi.com This intermediate was observed to slowly dehydrate over seven days to form a 3,4,5,6-tetrahydropyridine. Remarkably, this product then underwent a further, much slower isomerization over four months to yield the thermodynamically more stable 1,4,5,6-tetrahydropyridine isomer. mdpi.com While not leading to the 1,2,3,4-isomer, this research clearly demonstrates that double bond migration within the tetrahydropyridine ring is a viable, if sometimes lengthy, process for accessing different isomers. mdpi.com
Metal-Free Synthetic Pathways to 1,2,3,4-Tetrahydropyridine Derivatives
Growing interest in green and sustainable chemistry has spurred the development of metal-free synthetic routes to tetrahydropyridines. These methods often rely on multicomponent reactions (MCRs) and organocatalysis, providing efficient access to complex molecules while avoiding potentially toxic and expensive metal catalysts.
One-pot MCRs are particularly powerful. A reported synthesis of polysubstituted 1,2,3,4-tetrahydropyridine-3-carboxylates proceeds via a reaction between an aniline, an aldehyde, and ethyl acetoacetate. tandfonline.comresearchgate.net This transformation can be effectively catalyzed by nano-γ-Al₂O₃/Sb(V) under either thermal or ultrasonic conditions, offering advantages like mild conditions, short reaction times, and the use of a reusable catalyst. tandfonline.comresearchgate.net An even simpler metal-free approach employs acetic acid as both the solvent and the catalyst for the same three-component reaction, generating tetrahydropyridine derivatives in high yields (70-96%). researchgate.netauctoresonline.org
Organocatalysis offers another major avenue for the asymmetric, metal-free synthesis of tetrahydropyridines. A notable example is a triple-domino reaction that combines a Michael addition, an aza-Henry reaction, and a cyclization. nih.gov Catalyzed by a low loading of a quinine-derived squaramide, this reaction assembles 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines into tetrahydropyridines with three contiguous stereocenters, achieving excellent enantioselectivity. nih.gov Similarly, aza-Morita–Baylis–Hillman (aza-MBH) type domino reactions, promoted by bifunctional acid-base organocatalysts, can convert simple starting materials like acrolein and N-tosylimines into highly functionalized tetrahydropyridines. jst.go.jp
| Method | Catalyst/Solvent | Reactants | Key Features | Reference(s) |
| Multicomponent Reaction | nano-γ-Al₂O₃/Sb(V) | Aniline, Aldehyde, β-ketoester | Reusable catalyst, Ultrasonic/Thermal conditions | tandfonline.comresearchgate.net |
| Multicomponent Reaction | Acetic Acid | Aniline, Aldehyde, β-ketoester | Metal-free, Acetic acid as solvent and catalyst | researchgate.netauctoresonline.org |
| Triple Domino Reaction | Quinine-derived squaramide | 1,3-dicarbonyl, Nitroolefin, Aldimine | Asymmetric, Low catalyst loading, 3 stereocenters | nih.gov |
| Aza-MBH Domino Reaction | Acid-base organocatalyst | Acrolein, N-tosylimine | Asymmetric synthesis of highly functionalized THPs | jst.go.jp |
Introduction of Specific Functionalities onto the 1,2,3,4-Tetrahydropyridine Ring System
The biological activity of tetrahydropyridine derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov Therefore, methods to introduce specific functional groups are of great importance. Functionalization can occur either during the construction of the ring or as a post-synthesis modification.
Many of the cascade and multicomponent reactions described previously are designed to directly install a variety of functional groups during the ring-forming process. For example, the Rh-catalyzed cascade that proceeds through a 1,2-dihydropyridine intermediate allows for the interception of this intermediate with various electrophiles before the final reduction step, enabling a diverse array of substituents to be incorporated. nih.gov
Post-synthesis modification of a pre-formed tetrahydropyridine ring is also a common strategy. A palladium-catalyzed cyclization-Heck reaction of allenamides can produce 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines. organic-chemistry.org The exocyclic double bond in these products serves as a synthetic handle for further chemical transformations. organic-chemistry.org Another approach involves the direct functionalization of the endocyclic double bond of the tetrahydropyridine ring. For instance, a patent describes the electrophilic halogenation of a 4-phenyl-1,2,3,6-tetrahydropyridine, followed by halohydroxylation, to install a hydroxyl group at the C-5 position. google.com Although this example pertains to a different isomer, the principle of using the double bond's reactivity for functionalization is broadly applicable. Furthermore, functional groups already present on the ring can be transformed. An example is the conversion of a 4-hydroxy-1,2,3,4-tetrahydropyridine into a 4-amino derivative via an azide (B81097) intermediate, showcasing the interconversion of key functionalities at the C-4 position. thieme-connect.com
Fluorination Strategies for Tetrahydropyridin-4-ol Derivatives
The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity. One notable approach for the synthesis of fluorinated tetrahydropyridin-4-ol derivatives involves the 1,3-dipolar cycloaddition of difluoro(methylene)cyclopropanes with nitrones. This method allows for the direct introduction of a gem-difluoro group at the C3 position of the tetrahydropyridine ring.
A study detailed the synthesis of several 3,3-difluorinated tetrahydropyridinol compounds. researchgate.net The reaction of a difluoro(methylene)cyclopropane with various nitrones resulted in the formation of the corresponding 3,3-difluorinated 1,2,3,6-tetrahydropyridin-4-ol derivatives. While this specific example yields a 1,2,3,6-tetrahydropyridine (B147620) isomer, the underlying strategy of cycloaddition presents a viable pathway to access the this compound scaffold with gem-difluorination. Subsequent reduction of the double bond would yield the target saturated system.
One particular example highlights the synthesis of 3,3-difluoro-2,2-dimethyl-1,5-diphenyl-1,2,3,6-tetrahydropyridin-4-ol. cas.cncas.cn The reaction conditions and yields for the synthesis of a series of these fluorinated compounds are summarized in the table below.
Table 1: Synthesis of 3,3-Difluorinated Tetrahydropyridinol Derivatives
| Reactant 1 (Nitrones) | Reactant 2 (Difluorinated Alkene) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| C-Phenyl-N-methylnitrone | 1,1-Difluoro-2-methylenecyclopropane | 3,3-Difluoro-1-methyl-5-phenyl-1,2,3,6-tetrahydropyridin-4-ol | Data not available | cas.cn |
| C,N-Diphenylnitrone | 1,1-Difluoro-2-methylenecyclopropane | 3,3-Difluoro-1,5-diphenyl-1,2,3,6-tetrahydropyridin-4-ol | Data not available | cas.cn |
Deuteration for Site-Specific Labeling of Tetrahydropyridines
Site-specific isotopic labeling with deuterium (B1214612) is a powerful tool in mechanistic studies, metabolic profiling, and for altering the pharmacokinetic properties of drug candidates, a concept known as the "deuterium effect". rsc.orgnih.gov A significant challenge in this area is achieving high levels of deuterium incorporation at specific positions within a molecule. d-nb.info
A method for the regio- and stereoselective deuteration of the tetrahydropyridine (THP) ring system has been developed, which is applicable to the synthesis of deuterated this compound derivatives. d-nb.inforesearchgate.net This strategy utilizes a tungsten-complexed pyridinium (B92312) salt, which is subjected to a stepwise reduction using deuteride (B1239839) (D⁻) and deuterated acid (D⁺) sources. d-nb.info
The general approach involves the following key steps:
Complexation: Pyridine or a substituted pyridine is complexed with a tungsten-containing moiety.
Reduction/Deuteration: The pyridinium complex is treated with a hydride or deuteride source, such as sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄), to form a dihydropyridine (B1217469) complex. d-nb.info
Protonation/Deuteration: The resulting dihydropyridine complex is then treated with an acid or a deuterated acid to generate an iminium intermediate.
Second Reduction/Deuteration: A final reduction with a hydride or deuteride source yields the deuterated tetrahydropyridine complex.
Decomplexation: The desired deuterated tetrahydropyridine is released from the tungsten complex.
This stepwise approach allows for the precise introduction of deuterium atoms at various positions of the tetrahydropyridine ring by selecting the appropriate deuterated or non-deuterated reagents at each stage. For instance, using NaBD₄ in the first reduction and a deuterated acid in the subsequent step can lead to a specific deuteration pattern. The reduction of a sulfonyl pyridinium complex with NaBH₄ has been shown to exclusively form the η²-1,2-dihydropyridine product. d-nb.info
Table 2: Reagents for Site-Specific Deuteration of Tetrahydropyridines
| Step | Reagent for Hydrogen Incorporation | Reagent for Deuterium Incorporation | Reference |
|---|---|---|---|
| First Hydride Addition | NaBH₄ | NaBD₄ | d-nb.info |
| Protonation | H⁺ source | D⁺ source | d-nb.info |
| Second Hydride Addition | NaBH₄ | NaBD₄ | d-nb.info |
While this methodology was demonstrated on tetrahydropyridine itself, it provides a clear and adaptable blueprint for the synthesis of site-specifically labeled this compound derivatives by starting with an appropriately substituted pyridine precursor.
Principles of Stereoselectivity in Tetrahydropyridine Synthesis
The stereoselective synthesis of tetrahydropyridines is fundamentally governed by the ability to control the formation of new stereogenic centers during the ring-forming or subsequent functionalization steps. Key principles underpinning this control include:
Substrate Control: The inherent chirality within the starting materials can direct the stereochemical outcome of a reaction. This is often seen in syntheses starting from chiral pool materials like amino acids or carbohydrates. numberanalytics.com
Reagent Control: The use of chiral reagents, including chiral auxiliaries, catalysts, or solvents, can create a chiral environment that favors the formation of one stereoisomer over another.
Catalyst Control: Asymmetric catalysis, employing either chiral metal complexes or organocatalysts, has emerged as a powerful tool for inducing enantioselectivity and diastereoselectivity in the synthesis of tetrahydropyridines. acs.orgdiva-portal.org
Reaction Conditions: Parameters such as temperature, solvent, and pressure can significantly influence the stereochemical course of a reaction by affecting the transition state energies of competing diastereomeric pathways.
Multicomponent reactions, for instance, can lead to the formation of polysubstituted 1,4,5,6-tetrahydropyridines with multiple stereogenic centers, where the stereoselectivity is a result of a cascade of reactions including Knoevenagel condensation, Michael addition, and Mannich reactions. mdpi.com The stereochemical outcome in such reactions is often highly dependent on the specific combination of reactants and conditions. mdpi.com
Enantioselective Approaches to this compound Derivatives
The development of enantioselective methods to access chiral this compound derivatives is of paramount importance for the synthesis of enantiopure pharmaceuticals. Several strategies have been successfully employed to achieve this goal.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.com After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. This strategy has been applied to the synthesis of chiral tetrahydropyridines.
For example, a chiral auxiliary can be used to synthesize optically active 1,4-dihydropyridines by forming diastereomeric esters which can be separated. The chiral auxiliary can then be regioselectively removed. rsc.org In another instance, a chiral salt prepared from 4-methoxy-3-(triisopropylsilyl)pyridine (B161981) and (-)-8-phenylmethyl chloroformate was treated with a Grignard reagent to produce tetrahydropyridone derivatives with high diastereomeric excess. rsc.org Removal of the chiral auxiliary and the triisopropylsilyl group then afforded the enantiopure dihydropyridones. rsc.org
The table below summarizes selected examples of chiral auxiliary-mediated syntheses relevant to tetrahydropyridine structures.
| Chiral Auxiliary | Reactants | Product Type | Diastereomeric Excess (de) | Reference |
| (-)-8-phenylmethyl chloroformate | 4-methoxy-3-(triisopropylsilyl)pyridine, Grignard reagent | Tetrahydropyridone | High | rsc.org |
| (S)-(phenylthiomethyl)benzyl | Glucosyl donor | α-glucoside | Complete anomeric control | nih.gov |
Organocatalytic Enantioselective Syntheses
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis, including the preparation of enantioenriched tetrahydropyridines. researchgate.net These metal-free methods offer mild reaction conditions and often high levels of stereocontrol. nih.gov
A notable example is the triple-domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, catalyzed by a quinine-derived squaramide. nih.gov This reaction furnishes tetrahydropyridines with three contiguous stereogenic centers in good yields and excellent enantiomeric excesses. nih.gov Another approach involves the organocatalytic domino reaction of enals and enaminones using a Jørgensen–Hayashi catalyst to produce tetrahydropyridin-2-ols via a Michael addition–hemiaminalization sequence. rsc.org
The following table presents key data from selected organocatalytic syntheses of tetrahydropyridine derivatives.
| Organocatalyst | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Quinine-derived squaramide | Michael/aza-Henry/cyclization | 1,3-dicarbonyls, β-nitroolefins, aldimines | up to >99% | nih.gov |
| Jørgensen–Hayashi catalyst | Michael addition–hemiaminalization | Enals, enaminones | Not specified | rsc.org |
| Chiral BINOL-derived phosphoric acid | Three-component synthesis | 1,3-dicarbonyls, primary amines, α,β-unsaturated aldehydes | 66-98% | csic.es |
| Chiral primary amine-thiophosphoramide | Asymmetric Michael addition | Acetone, nitroolefins | 97-99% | acs.org |
Metal-Catalyzed Asymmetric Syntheses (e.g., Rh, Au)
Transition metal catalysis provides a versatile platform for the asymmetric synthesis of tetrahydropyridines. Chiral complexes of metals such as rhodium (Rh) and gold (Au) have been particularly successful in this arena.
Rhodium-catalyzed asymmetric reductive Heck reactions of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate have been shown to produce 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. organic-chemistry.org Furthermore, a synergistic dual catalytic system involving gold and rhodium has been developed for the tandem one-pot synthesis of β-disubstituted ketones, which can be precursors to tetrahydropyridine structures. researchgate.net
The table below highlights results from metal-catalyzed asymmetric syntheses leading to or related to tetrahydropyridine scaffolds.
Diastereoselective Synthesis of this compound Structures
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound, this involves controlling the orientation of the hydroxyl group relative to other substituents on the ring.
One approach involves the reduction of N-substituted 3-carbethoxy-4,4-ethylenedioxy piperidines with lithium aluminum hydride, followed by acid-mediated deprotection and cyclization, which can lead to the formation of benzopyranopyridine derivatives with a specific cis configuration. beilstein-journals.orgnih.gov The diastereoselectivity of such reactions can be influenced by the reaction conditions and the nature of the substituents.
Multicomponent reactions catalyzed by species like Bi(III) immobilized on magnetic nanoparticles have been shown to produce both symmetrical and unsymmetrical tetrahydropyridines with high diastereoselectivity. acs.org These reactions often proceed through a cascade of stereoselective bond-forming events. mdpi.com
The following table provides examples of diastereoselective syntheses of substituted tetrahydropyridines.
| Method | Reactants | Product | Diastereomeric Ratio (dr) | Reference |
| Acid-mediated cyclization | N-substituted-4,4-ethylenedioxy-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidines | cis-benzopyranopyridine | Not specified | beilstein-journals.orgnih.gov |
| Bi(III)-catalyzed multicomponent reaction | Aryl aldehydes, aryl amines, ethyl acetoacetate | Unsymmetrical 1,2,5,6-tetrahydropyridine-3-carboxylates | High | acs.org |
| Organocatalytic triple-domino reaction | 1,3-dicarbonyls, β-nitroolefins, aldimines | Polysubstituted tetrahydropyridines | up to >20:1 | nih.gov |
Resolution Techniques for Chiral this compound Analogs
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. While asymmetric synthesis is often the preferred method for obtaining enantiopure compounds, resolution remains a valuable tool, particularly when a direct asymmetric route is not available or efficient.
For chiral tetrahydropyridine analogs, diastereomeric resolution is a common strategy. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. The separated diastereomers are then treated to remove the resolving agent, yielding the individual enantiomers of the original compound.
For instance, the resolution of a racemic benzopyranopyridine derivative, a complex tetrahydropyridine analog, has been achieved using D-(-)-mandelic acid as the chiral resolving agent. beilstein-journals.org The resulting diastereomeric mandelate (B1228975) salts could be separated, and the absolute configuration of one of the salts was confirmed by X-ray crystallography. beilstein-journals.org Another approach for determining the enantiomeric composition of substituted tetrahydroisoquinolines involves derivatization with (-)-(1R)-menthyl chloroformate to form diastereomeric carbamates that can be resolved by gas chromatography. researchgate.net
Reaction Mechanisms and Chemical Transformations of 1,2,3,4 Tetrahydropyridin 4 Ol
Mechanistic Investigations of 1,2,3,4-Tetrahydropyridine Formation Pathways
The synthesis of the 1,2,3,4-tetrahydropyridine scaffold can be approached through several general strategies, although specific high-yield syntheses of the 4-ol substituted variant are not widely documented. Ring-closure reactions, such as the Diels-Alder reaction of 1-azabutadienes with dienophiles, represent a potential route, though challenges include poor diene reactivity and the instability of the final products. thieme-connect.de Other methods include multi-component reactions that proceed through a domino process involving steps like Knoevenagel condensation, Michael addition, Mannich reaction, and subsequent intramolecular cyclization to yield a polysubstituted 2-hydroxypiperidine, which can then dehydrate to a tetrahydropyridine (B1245486). nih.gov
A significant and well-studied non-synthetic formation pathway for a tautomer of 1,2,3,4-tetrahydropyridin-4-ol occurs during the atmospheric degradation of piperidine (B6355638). researchgate.netwhiterose.ac.uk Theoretical studies based on quantum chemistry calculations have detailed the atmospheric photo-oxidation of piperidine, initiated by hydroxyl (OH) radicals. This process involves the abstraction of a hydrogen atom from the piperidine ring, leading to various radical intermediates. Specifically, hydrogen abstraction from the C4 position of piperidine is shown to be a direct pathway leading to the formation of 2,3,4,5-tetrahydropyridin-4-ol, which exists in tautomeric equilibrium with this compound. researchgate.netwhiterose.ac.uk
Chemical Reactivity of the this compound Moiety
The 1,2,3,4-tetrahydropyridine moiety is essentially a cyclic enamine, a structural feature that dictates its chemical reactivity. A key aspect of their chemistry is their susceptibility to oxidation. The double bond within the ring, particularly when not stabilized by an electron-withdrawing group, makes the molecule prone to aromatization. thieme-connect.de
Research into the stability of various 1,2,3,4-tetrahydropyridine derivatives towards oxygen has shown that some analogs undergo rapid oxidation to form the corresponding pyridine (B92270) compound. mdpi.comnih.gov For instance, a 4-methylenepiperidine (B3104435) derivative, upon oxidation to its tetrahydropyridine intermediate, was observed to quickly convert to the pyridine product in the presence of oxygen. mdpi.com In contrast, a related tetrahydropyridone showed no tendency to be further oxidized. mdpi.com This suggests that the substituent at the 4-position significantly influences the stability and oxidative pathway of the tetrahydropyridine ring. The hydroxyl group in this compound likely influences its stability and reactivity, potentially participating in keto-enol tautomerism with piperidin-4-one, which is a major co-product in its atmospheric formation pathway. researchgate.netwhiterose.ac.uk
Degradation Pathways of this compound
The primary degradation pathway for piperidine that leads to the formation of tetrahydropyridin-4-ol is through atmospheric photo-oxidation initiated by hydroxyl radicals. researchgate.netwhiterose.ac.ukacs.org This process is critical for understanding the atmospheric fate of cyclic amines.
The reaction of piperidine with OH radicals in the atmosphere is a rapid process, with a determined rate coefficient of kOH-piperidine = (1.19 ± 0.27) × 10–10 cm3 molecule–1 s–1 at 304 ± 2 K. researchgate.netwhiterose.ac.ukacs.org This reaction proceeds via the abstraction of a hydrogen atom from either a C-H bond on the ring or the N-H bond. Quantum chemistry calculations have elucidated the branching ratios for this initial H-abstraction, showing that attack occurs at multiple sites on the piperidine molecule. researchgate.netwhiterose.ac.ukacs.org
The formation of 2,3,4,5-tetrahydropyridin-4-ol is a specific outcome of H-abstraction from the C4 position. researchgate.netwhiterose.ac.uk While this is a minor pathway compared to abstraction at other sites, it represents a direct atmospheric source of this compound from piperidine. researchgate.netwhiterose.ac.ukacs.org
The OH-initiated oxidation of piperidine begins with the abstraction of a hydrogen atom, creating a water molecule and a piperidinyl radical. The position of the abstraction determines the subsequent reaction cascade and the ultimate products formed. researchgate.netwhiterose.ac.ukacs.org Theoretical calculations suggest the branching for the initial H-abstraction routes is approximately 35% from the N1 position, 50% from the C2 position, 13% from the C3 position, and 2% from the C4 position. researchgate.netwhiterose.ac.ukacs.org
Table 1: Branching Ratios for OH-Initiated H-Abstraction from Piperidine
| Abstraction Site | Percentage of Total Abstraction | Primary Products |
|---|---|---|
| N1-H | ~35% | 2,3,4,5-Tetrahydropyridine, 1-Nitrosopiperidine, 1-Nitropiperidine |
| C2-H | ~50% | 2,3,4,5-Tetrahydropyridine |
| C3-H | ~13% | Ring-opening products |
| C4-H | ~2% | Piperidin-4-one, 2,3,4,5-Tetrahydropyridin-4-ol |
Data sourced from quantum chemistry calculations on the atmospheric photo-oxidation of piperidine. researchgate.netwhiterose.ac.ukacs.org
When the OH radical abstracts a hydrogen atom from the C4 position, it forms the 4-piperidinyl radical (PIPĊ4). whiterose.ac.uk This radical then reacts with atmospheric oxygen (O2) to form a peroxy radical. Subsequent reactions of this peroxy radical lead to the formation of both piperidin-4-one and its enol tautomer, 2,3,4,5-tetrahydropyridin-4-ol. researchgate.netwhiterose.ac.uk H-abstraction from the N1 and C2 positions predominantly leads to the formation of 2,3,4,5-tetrahydropyridine, while abstraction from the C3 position is predicted to result in ring-opening. researchgate.netwhiterose.ac.ukacs.org
Advanced Spectroscopic Characterization of 1,2,3,4 Tetrahydropyridin 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, COSY, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2,3,4-tetrahydropyridin-4-ol and its derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) experiments allows for a complete assignment of all proton and carbon signals and provides insights into the molecule's conformation. nih.gov
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the this compound scaffold, protons at different positions exhibit characteristic chemical shifts. The proton on the hydroxyl group (-OH) and the amine proton (N-H) are typically broad singlets, and their chemical shifts can be concentration and solvent dependent. The proton at the C4 position, being attached to a carbon bearing an oxygen atom, is shifted downfield. The protons on the heterocyclic ring appear as multiplets due to spin-spin coupling.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom at C4, bonded to the hydroxyl group, shows a characteristic downfield shift. The other carbon atoms of the tetrahydropyridine (B1245486) ring resonate at distinct chemical shifts, which are influenced by their proximity to the nitrogen atom and other substituents. researchgate.net The chemical shifts are sensitive to the substitution pattern on the ring. scielo.br
COSY (Correlation Spectroscopy): This 2D NMR technique is crucial for establishing proton-proton coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This allows for the assignment of protons along the carbon backbone of the tetrahydropyridine ring, tracing the connectivity from one proton to its neighbors. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are directly bonded. mdpi.com This is particularly useful for determining stereochemistry and conformation. For instance, NOESY can reveal the relative orientation of substituents on the ring, such as whether a substituent is in an axial or equatorial position in the chair-like conformation of the hexahydropyrazine ring, a related structure. nih.gov
Table 1: Representative NMR Data for the this compound Core Structure
| Atom | Technique | Typical Chemical Shift (δ) / ppm | Notes |
| H on N1 | ¹H NMR | 1.5 - 4.0 (broad) | Position is variable and depends on solvent, concentration, and pH. |
| H₂ on C2 | ¹H NMR | 2.5 - 3.5 | Protons are diastereotopic and may appear as complex multiplets. |
| H₂ on C3 | ¹H NMR | 1.5 - 2.5 | Protons are diastereotopic and may appear as complex multiplets. |
| H on C4 | ¹H NMR | 3.5 - 4.5 | Downfield shift due to adjacent hydroxyl group. |
| H on O4 | ¹H NMR | 1.0 - 5.0 (broad) | Position is variable; can be confirmed by D₂O exchange. |
| H₂ on C5 | ¹H NMR | 2.8 - 3.8 | Protons adjacent to nitrogen. |
| H₂ on C6 | ¹H NMR | 3.0 - 4.0 | Protons adjacent to nitrogen. |
| C2 | ¹³C NMR | 40 - 50 | Shielded by nitrogen. |
| C3 | ¹³C NMR | 25 - 35 | Aliphatic carbon. |
| C4 | ¹³C NMR | 60 - 70 | Deshielded by the hydroxyl group. |
| C5 | ¹³C NMR | 45 - 55 | Shielded by nitrogen. |
| C6 | ¹³C NMR | 45 - 55 | Shielded by nitrogen. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying polar bonds. In this compound, the most prominent absorption bands are the O-H stretch of the alcohol and the N-H stretch of the secondary amine. The O-H stretching vibration typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The N-H stretch is usually found in a similar region (3300-3500 cm⁻¹) but is typically sharper and less intense than the O-H band. Other key vibrations include C-H stretching of the aliphatic ring protons (2850-3000 cm⁻¹), C-O stretching (1050-1150 cm⁻¹), and C-N stretching (1020-1250 cm⁻¹). mdpi.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds. While the O-H and N-H stretches are visible, they are often weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes within the tetrahydropyridine ring are clearly observable. nih.gov The C-C backbone vibrations of the ring also give rise to characteristic Raman signals. Combining experimental results with Density Functional Theory (DFT) calculations can aid in the precise assignment of observed vibrational bands. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |
| N-H Stretch | IR | 3300 - 3500 | Medium, Sharper than O-H |
| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |
| C-O Stretch | IR | 1050 - 1150 | Medium to Strong |
| C-N Stretch | IR | 1020 - 1250 | Medium |
| C-C Stretch | Raman | 800 - 1200 | Medium to Strong |
| N-H Bend | IR | 1500 - 1650 | Medium |
| O-H Bend | IR | 1330 - 1440 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to determine the molecular weight by observing the protonated molecule [M+H]⁺. bris.ac.uk
The molecular ion of this compound will have an odd nominal molecular weight, consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight. miamioh.edu
Under higher energy conditions, such as Electron Ionization (EI) or through collision-induced dissociation (CID) in tandem MS, the molecule fragments in a predictable manner. Common fragmentation pathways for tetrahydropyridine derivatives include:
Loss of the C4 substituent: The elimination of the hydroxyl group as a neutral water molecule (H₂O, loss of 18 Da) is a common pathway.
Alpha-Cleavage: The fragmentation of the bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This involves the loss of an alkyl radical, leading to a stable, resonance-stabilized iminium cation. miamioh.edu
Ring Cleavage: The tetrahydropyridine ring can undergo various cleavages, leading to smaller fragment ions. For some dihydropyridine (B1217469) derivatives, a common fragmentation pathway involves the release of the substituent from the C4 position of the ring. chemjournal.kz
Table 3: Predicted Mass Spectrometric Fragments for this compound (MW = 101.14 g/mol )
| Ion | m/z (Nominal) | Identity / Proposed Fragmentation Pathway |
| [M+H]⁺ | 102 | Protonated molecular ion |
| [M]⁺˙ | 101 | Molecular ion (radical cation) |
| [M-H₂O]⁺˙ | 83 | Loss of water from the molecular ion |
| [M-C₂H₅]⁺ | 72 | Alpha-cleavage with loss of an ethyl radical |
| [C₄H₈N]⁺ | 70 | Alpha-cleavage with loss of a formyl radical and H |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. mdpi.com
For this compound, the C4 atom is a stereocenter. X-ray crystallography can determine the absolute configuration of this chiral center if a suitable single crystal of an enantiomerically pure derivative is analyzed, often through the use of anomalous dispersion. rsc.org
Furthermore, this technique reveals the packing of molecules in the crystal lattice. It allows for the detailed analysis of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the amine nitrogen, which dictate the supramolecular architecture. redalyc.org This information is critical for understanding the physical properties of the solid material. The data obtained includes the crystal system, space group, and unit cell dimensions.
Table 5: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Molecular Structure | Unambiguous determination of atomic connectivity. |
| Bond Lengths & Angles | Precise measurement of distances between atoms and angles between bonds. |
| Conformation | The spatial arrangement of atoms (e.g., chair/boat conformation of the ring). |
| Stereochemistry | Determination of the relative and absolute configuration of chiral centers. |
| Crystal Packing | Arrangement of molecules within the crystal lattice. |
| Intermolecular Forces | Identification and characterization of hydrogen bonds, van der Waals forces, etc. |
| Unit Cell Parameters | Dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal structure. |
Theoretical and Computational Studies of 1,2,3,4 Tetrahydropyridin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For molecules like 1,2,3,4-Tetrahydropyridin-4-ol, DFT is employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. researchgate.net
Commonly used functionals, such as B3LYP, combined with basis sets like 6-31G(d) or larger, are applied to accurately model the tetrahydropyridine (B1245486) ring and the influence of the hydroxyl substituent. niscpr.res.inresearchgate.netresearchgate.net Studies on related heterocyclic systems, such as 2,3-dihydropyridin-4-ones, have shown that the central six-membered ring typically adopts a half-chair conformation. researchgate.net For this compound, DFT calculations would be crucial to determine the preferred conformation of the ring and the orientation of the axial or equatorial hydroxyl group.
High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies. chemtheorist.com These methods are computationally intensive and are often used to benchmark results from more economical methods like DFT or to study small, critical systems where high accuracy is paramount. mdpi.com
For this compound, CCSD(T) calculations could provide highly accurate energy profiles for different conformers or precise energy barriers for reaction transition states. nih.gov While a full geometry optimization might be computationally expensive, single-point energy calculations on DFT-optimized geometries are a common strategy to refine energetic data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govedu.krd
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krdschrodinger.com For this compound, the presence of the nitrogen atom's lone pair and the oxygen of the hydroxyl group would significantly influence the character and energy of the HOMO, while the LUMO would be distributed across the σ* orbitals of the ring. DFT calculations are routinely used to compute these orbital energies and visualize their distributions. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data) Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. The data is illustrative, based on typical values for similar heterocyclic compounds.
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
| HOMO | -0.235 | -6.39 |
| LUMO | 0.051 | 1.39 |
| Energy Gap (ΔE) | 0.286 | 7.78 |
Understanding the distribution of electron density within a molecule is essential for predicting its reactivity and intermolecular interactions. Mulliken population analysis is a common method used to assign partial atomic charges based on the contribution of atomic orbitals to the molecular orbitals. niscpr.res.inuni-muenchen.de These charges help identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule.
In this compound, the electronegative nitrogen and oxygen atoms are expected to carry significant negative charges, while the hydrogen atom of the hydroxyl group and the hydrogen on the nitrogen atom are expected to be positively charged. researchgate.net The carbon atom attached to the hydroxyl group (C4) would also likely carry a partial positive charge. This charge distribution is critical for understanding hydrogen bonding capabilities and sites susceptible to nucleophilic or electrophilic attack.
Table 2: Calculated Mulliken Atomic Charges for this compound (Illustrative Data) Calculated using DFT at the B3LYP/6-31G(d) level. The data is illustrative and represents a plausible charge distribution.
| Atom | Charge (a.u.) |
| N1 | -0.45 |
| C2 | -0.12 |
| C3 | -0.15 |
| C4 | +0.25 |
| C5 | -0.15 |
| C6 | -0.12 |
| O (on C4) | -0.65 |
| H (on O) | +0.41 |
| H (on N) | +0.33 |
Molecular Dynamics Simulations for Conformation and Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. rsc.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. nih.govmdpi.com
For this compound, MD simulations can reveal the flexibility of the tetrahydropyridine ring, showing transitions between different chair, boat, or twist-boat conformers. researchgate.net Furthermore, simulations in an explicit solvent like water would elucidate the hydrogen bonding network between the molecule's N-H and O-H groups and the surrounding solvent molecules, which is crucial for understanding its solubility and behavior in biological systems. researchgate.net Studies on similar dihydropyridine (B1217469) derivatives have successfully used MD to understand their interactions within protein binding sites. nih.gov
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying intermediates and locating transition state (TS) structures. mdpi.com The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate.
For this compound, computational modeling could be used to study various reactions, such as oxidation to the corresponding pyridinone, dehydration, or substitution reactions at the C4 position. DFT calculations are commonly used to map the potential energy surface of a reaction, locating the structures of reactants, products, intermediates, and transition states. chemrxiv.org For instance, in a study of a hydride transfer reaction involving a 1,4-dihydropyridine, computational analysis identified a highly asynchronous, nearly stepwise transition state. chemrxiv.org Similar methods could be applied to understand the stereochemical outcomes of reactions involving this compound.
Spectroscopic Property Simulations (IR, Raman, NMR)
Computational simulations are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. By calculating the molecule's electronic structure and vibrational modes, it is possible to generate theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These simulations aid in the assignment of experimental spectra and can provide a deeper understanding of the molecule's structure and bonding.
Infrared (IR) and Raman Spectroscopy Simulations:
Theoretical IR and Raman spectra are calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these vibrational modes with a good degree of accuracy. semanticscholar.orgnih.govnih.gov The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other method-specific deviations. nih.gov
The simulations provide not only the frequencies of the vibrational modes but also their intensities for IR and Raman scattering activities. This information is crucial for interpreting experimental spectra where some peaks may be weak or overlapping. For this compound, key vibrational modes would include the O-H stretch, N-H stretch, C-O stretch, and various C-H and C-N stretching and bending modes within the tetrahydropyridine ring.
Table 1: Representative Simulated Vibrational Frequencies for this compound (Note: This table is illustrative, based on typical values for similar functional groups, as specific computational data for this molecule is not readily available in the searched literature.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| O-H Stretch | ~3400-3600 | Strong | Weak |
| N-H Stretch | ~3300-3500 | Medium | Weak |
| C-H Stretch (aliphatic) | ~2850-3000 | Medium-Strong | Medium |
| C-O Stretch | ~1050-1150 | Strong | Medium |
| C-N Stretch | ~1100-1250 | Medium | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy Simulations:
Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) for magnetically active nuclei, such as ¹H and ¹³C. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the isotropic magnetic shielding tensors for each atom. nih.gov These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
Simulated ¹H and ¹³C NMR spectra for this compound would predict the chemical shifts for the protons and carbon atoms in the molecule. These predictions are valuable for assigning peaks in experimental spectra and can help in confirming the structure of the compound. The calculated chemical shifts are sensitive to the molecular geometry and electronic environment of each nucleus.
Table 2: Representative Simulated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative, based on typical values for similar chemical environments, as specific computational data for this molecule is not readily available in the searched literature.)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| H on C2 | ~2.8 - 3.2 |
| H on C3 | ~1.6 - 2.0 |
| H on C4 | ~3.8 - 4.2 |
| H on N1 | Variable, ~1.5 - 3.0 |
| H on OH | Variable, ~2.0 - 4.0 |
| ¹³C NMR | |
| C2 | ~45 - 50 |
| C3 | ~30 - 35 |
| C4 | ~65 - 70 |
Prediction of Chemical Transformations and Stability
Computational chemistry is also a powerful tool for predicting the stability of molecules and the pathways of their chemical transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine the thermodynamics and kinetics of potential reactions.
For this compound, a likely chemical transformation is oxidation to the corresponding aromatic pyridine (B92270) derivative, 4-hydroxypyridine. This is a common transformation for tetrahydropyridine compounds. Computational methods can be used to explore the reaction mechanism of this oxidation. This involves identifying the transition state structures and calculating the activation energies for different potential pathways. The HOMO-LUMO energy gap (ΔE_gap) is often used as an indicator of molecular stability; a larger gap generally implies greater stability. mdpi.com
Furthermore, computational tools can predict potential sites of reaction. Analyses such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, suggesting how it might interact with other reagents.
The stability of this compound can also be assessed by calculating its thermodynamic properties, such as the Gibbs free energy of formation. Computational frameworks exist that can predict biodegradation pathways by applying a set of enzymatic reaction rules to a starting compound. nih.govethz.ch Such an approach could be used to predict the metabolic fate of this compound in a biological system.
Applications of 1,2,3,4 Tetrahydropyridin 4 Ol As a Synthetic Building Block in Organic Chemistry
Precursors for Substituted Piperidine (B6355638) Derivatives
1,2,3,4-Tetrahydropyridines, including the 4-ol derivative, are well-established intermediates for the synthesis of substituted piperidines. nih.gov The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds. researchgate.net The conversion of the tetrahydropyridine (B1245486) core to the fully saturated piperidine ring can be readily achieved through various chemical transformations, making 1,2,3,4-tetrahydropyridin-4-ol a valuable starting material.
The most direct conversion is the catalytic hydrogenation of the endocyclic double bond. This reaction typically proceeds with high efficiency to yield the corresponding piperidin-4-ol. A variety of catalysts can be employed for this transformation, with the choice often depending on the desired stereochemical outcome and the presence of other functional groups.
Another key transformation is the N-alkylation of the secondary amine. This can be performed either before or after the reduction of the double bond, providing flexibility in the synthetic route. N-alkylation introduces substituents onto the nitrogen atom, a common feature in many bioactive piperidine derivatives. openmedicinalchemistryjournal.comscbt.com For instance, reductive amination of the corresponding piperidin-4-one (obtainable by oxidation of this compound) is a powerful method for introducing a wide range of substituents at the 4-position, further expanding its synthetic utility. nih.gov
The hydroxyl group at the C4 position can also be a site for modification or can be replaced to introduce other functionalities. Oxidation of the alcohol to a ketone yields a piperidin-4-one intermediate, which is a cornerstone building block for accessing numerous 4-substituted piperidine drugs and agrochemicals. nih.govnih.gov
| Transformation | Reagents/Conditions | Product Type | Ref. |
| Hydrogenation | H₂, Pd/C, PtO₂, or Rh/Al₂O₃ | Piperidin-4-ol | nih.gov |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-1,2,3,4-tetrahydropyridin-4-ol | openmedicinalchemistryjournal.com |
| Oxidation | PCC, Swern, or Dess-Martin oxidation | 1,2,3,6-Tetrahydropyridin-4-one | nih.gov |
| Reduction of Ketone | NaBH₄, LiAlH₄ | Piperidin-4-ol | nih.gov |
Table 1: Key transformations of this compound for the synthesis of piperidine derivatives.
Intermediates in the Synthesis of Complex Heterocyclic Systems
The strategic placement of functional groups in this compound makes it an ideal starting point for the construction of more complex, polycyclic heterocyclic systems through cascade or multicomponent reactions. organic-chemistry.org These reactions leverage the inherent reactivity of the molecule to form multiple bonds and rings in a single synthetic operation, offering an efficient route to molecular complexity.
For example, the enamine-like character of the double bond allows it to participate in Diels-Alder reactions , where it can act as the diene component, leading to the formation of bicyclic nitrogen-containing systems. nih.gov Furthermore, the nucleophilic nitrogen and the reactive double bond can be involved in intramolecular cyclization reactions to form fused or bridged ring systems.
The corresponding oxidized intermediate, a tetrahydropyridone, is a valuable precursor for creating spirocyclic compounds . nih.gov Spirocycles, which contain two rings sharing a single atom, are prevalent in natural products and have attracted significant interest in medicinal chemistry. researchgate.netresearchgate.net Three-component reactions involving a tetrahydropyridone intermediate, an arylamine, and a dicarbonyl compound can lead to the formation of novel spiro[dihydropyridine-oxindole] derivatives. nih.gov
The ability to build upon the tetrahydropyridine core through sequential or cascade reactions highlights its role as a versatile platform for accessing diverse and complex heterocyclic scaffolds.
| Reaction Type | Reactants | Resulting Complex System | Ref. |
| [4+2] Cycloaddition | Dienophiles | Fused Bicyclic Piperidines | nih.gov |
| Cascade Reaction | Alkynes, α,β-unsaturated imines | Highly Substituted Tetrahydropyridines | mdpi.com |
| Spirocyclization | Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] | nih.gov |
| Intramolecular Cyclization | Pendant reactive groups | Bridged or Fused Heterocycles | nih.gov |
Table 2: Examples of complex heterocyclic syntheses utilizing tetrahydropyridine intermediates.
Role in the Elucidation of Biosynthetic Pathways of Alkaloids (Focus on Chemical Intermediates)
In the study of alkaloid biosynthesis, tetrahydropyridine scaffolds are recognized as crucial chemical intermediates. nih.gov While this compound itself is not typically cited as a direct natural intermediate, its core structure is closely related to key players in the biosynthesis of piperidine alkaloids.
The biosynthesis of many piperidine alkaloids originates from the amino acid L-lysine. Enzymatic decarboxylation and oxidation of lysine (B10760008) lead to 5-aminopentanal, which spontaneously cyclizes to form the cyclic imine Δ¹-piperideine . researchgate.net This tetrahydropyridine derivative is a central branch-point intermediate that undergoes a series of further enzymatic modifications, including condensation, reduction, and oxidation reactions, to generate the vast structural diversity of piperidine alkaloids found in nature. researchgate.net
The study of these pathways often relies on the synthesis of stable, isotopically labeled analogs of proposed intermediates to trace their incorporation into the final natural product. Synthetic compounds like this compound and its derivatives can serve as valuable probes in these studies. By introducing such compounds to plant tissues or enzyme preparations, researchers can investigate the substrate specificity of biosynthetic enzymes and elucidate downstream transformations. Although the hydroxyl group at the 4-position may not be present in the natural intermediate, its presence provides a handle for further chemical modification or for studying how such substitutions affect enzymatic processing.
Advanced Synthetic Applications (e.g., Deuterated Compounds)
The tetrahydropyridine framework is a target for advanced synthetic applications, including the preparation of isotopically labeled compounds for use in pharmaceutical research. The incorporation of deuterium (B1214612) into drug candidates is a strategy used to modify their pharmacokinetic profiles, often leading to improved metabolic stability. nih.gov
Methods have been developed for the precise, regioselective deuteration of the tetrahydropyridine ring. nih.gov These strategies can produce a range of isotopomers with deuterium atoms installed at specific positions. For example, a stepwise approach involving the treatment of a pyridinium (B92312) salt with deuteride (B1239839) (D⁻) and deuteron (B1233211) (D⁺) sources can yield various deuterated tetrahydropyridine isotopomers. nih.gov
Applying this methodology to this compound or its N-protected derivatives would allow for the synthesis of a library of deuterated 4-hydroxytetrahydropyridines. These labeled building blocks could then be converted into deuterated 4-hydroxypiperidines. Such compounds are invaluable as internal standards in quantitative mass spectrometry-based assays or for use in mechanistic studies to probe reaction pathways and enzyme kinetics. The ability to create stereocenters by replacing hydrogen with deuterium further enhances the utility of this approach in preparing stereoselectively labeled molecules. nih.gov
Future Research Directions and Unexplored Avenues in 1,2,3,4 Tetrahydropyridin 4 Ol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of more efficient and environmentally benign synthetic routes to 1,2,3,4-tetrahydropyridin-4-ol and its analogs is a key area for future research. Current synthetic methods, while effective, often rely on multi-step procedures that can be time-consuming and generate significant waste. The development of novel and sustainable methodologies will be crucial for the wider accessibility and application of this compound.
Future research should focus on the following areas:
One-Pot and Multicomponent Reactions (MCRs): Designing one-pot syntheses and multicomponent reactions would significantly improve the efficiency of synthesizing complex this compound derivatives. ufms.br MCRs, in particular, offer a powerful tool for creating molecular diversity in a single step, reducing the need for intermediate purification and minimizing solvent usage. ufms.br
Green Chemistry Approaches: The principles of green chemistry should be at the forefront of developing new synthetic strategies. This includes the use of greener solvents, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. acs.org These approaches aim to reduce the environmental impact of chemical processes. mdpi.comresearchgate.netauctoresonline.org
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Exploring enzymatic routes for the synthesis of chiral this compound derivatives could provide access to enantiomerically pure compounds with specific biological activities.
| Synthetic Approach | Advantages | Future Research Focus |
| One-Pot Synthesis | Increased efficiency, reduced waste, time-saving. | Design of novel cascade reactions for the direct synthesis of functionalized 1,2,3,4-tetrahydropyridin-4-ols. |
| Multicomponent Reactions | High atom economy, molecular diversity, operational simplicity. | Development of new MCRs specifically tailored to the this compound scaffold. |
| Green Chemistry | Reduced environmental impact, safer processes, resource efficiency. | Exploration of biodegradable solvents, reusable catalysts, and energy-efficient reaction conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Identification and engineering of enzymes for the stereoselective synthesis of chiral this compound derivatives. |
Exploration of Underutilized Reaction Pathways for Functionalization
The functionalization of the this compound core is essential for tuning its properties and exploring its potential in various applications. While standard functionalization techniques have been employed, several powerful and modern synthetic methods remain underutilized for this specific scaffold.
Future investigations should explore:
C-H Activation: Direct C-H bond activation is a powerful tool for the late-stage functionalization of complex molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. nih.govresearcher.lifenih.govmsu.edunih.gov Applying C-H activation strategies to the this compound ring system could open up new avenues for creating novel derivatives with unique substitution patterns.
Heck Cyclization: The intramolecular Heck reaction is a versatile method for the construction of cyclic and heterocyclic compounds. researchgate.net Exploring this pathway for the synthesis of fused ring systems incorporating the this compound moiety could lead to the discovery of new chemical entities with interesting three-dimensional structures.
Ring-Opening Reactions: The use of organometallic reagents, such as Grignard reagents, to induce ring-opening of related heterocyclic systems has been shown to produce highly functionalized structures. rsc.org Investigating similar ring-opening strategies for derivatives of this compound could provide access to novel acyclic and heterocyclic scaffolds.
| Reaction Pathway | Potential for Functionalization | Future Research Focus |
| C-H Activation | Direct introduction of new functional groups at various positions on the ring. | Development of regioselective C-H activation protocols for the this compound core. |
| Heck Cyclization | Formation of fused polycyclic structures containing the tetrahydropyridine (B1245486) ring. | Design of precursors for intramolecular Heck reactions to generate novel heterocyclic systems. |
| Ring-Opening Reactions | Generation of highly functionalized acyclic or alternative heterocyclic structures. | Exploration of reaction conditions and reagents for the controlled ring-opening of this compound derivatives. |
Advanced Computational Predictions for Novel Derivatives
The use of computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com Applying these in silico methods to the study of this compound can significantly accelerate the design and discovery of novel derivatives with desired properties.
Future research in this area should include:
In Silico Design and Molecular Docking: Computational tools can be used to design novel this compound derivatives with specific biological targets in mind. nih.govuomustansiriyah.edu.iqmdpi.com Molecular docking simulations can predict the binding affinity and mode of interaction of these designed molecules with proteins, helping to prioritize synthetic efforts. uomustansiriyah.edu.iq
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity or physical properties. These models can then be used to predict the activity of yet-to-be-synthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound derivatives and their interactions with biological macromolecules or other materials over time. uomustansiriyah.edu.iq This can help in understanding their mechanism of action and in designing more effective molecules.
| Computational Method | Application in this compound Research | Future Research Focus |
| In Silico Design | Creation of virtual libraries of novel derivatives with tailored properties. | Integration of machine learning algorithms for more accurate prediction of properties. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Development of more accurate scoring functions for tetrahydropyridine-based ligands. |
| QSAR | Prediction of biological activity and physicochemical properties. | Generation of robust QSAR models for a wider range of properties and applications. |
| Molecular Dynamics | Understanding the dynamic behavior and interaction mechanisms. | Long-scale MD simulations to study complex processes like protein binding and material integration. |
Innovative Applications as Non-Pharmaceutical Chemical Precursors
Beyond its well-explored role in medicinal chemistry, this compound and its derivatives represent a versatile platform for the development of novel non-pharmaceutical materials. The inherent functionality of this scaffold, including the hydroxyl group and the nitrogen atom, makes it an attractive building block for a variety of applications.
Future research should explore the potential of this compound as a precursor in:
Agrochemicals: The tetrahydropyridine core is present in some pesticides. ufms.br Further derivatization of this compound could lead to the development of new agrochemicals with improved efficacy and reduced environmental impact.
Materials Science: The ability of the hydroxyl and amine functionalities to participate in hydrogen bonding and coordination suggests that this compound derivatives could be used as corrosion inhibitors for metals. Furthermore, they can serve as building blocks for functional materials such as polymers and organic frameworks.
Coordination Chemistry: The nitrogen atom in the tetrahydropyridine ring can act as a ligand to coordinate with metal ions. researchgate.netuomustansiriyah.edu.iq This opens up the possibility of designing novel coordination complexes with interesting catalytic, magnetic, or optical properties.
| Application Area | Potential Role of this compound | Future Research Focus |
| Agrochemicals | Precursor for the synthesis of novel pesticides and herbicides. | Design and synthesis of derivatives with high activity against specific pests and low toxicity to non-target organisms. |
| Materials Science | Building block for functional polymers, corrosion inhibitors, and organic materials. | Investigation of the structure-property relationships of materials incorporating the this compound scaffold. |
| Coordination Chemistry | Ligand for the formation of metal complexes with diverse properties. | Synthesis and characterization of new coordination compounds and exploration of their catalytic and material applications. |
Q & A
Basic: What are the common synthetic routes for 1,2,3,4-tetrahydropyridin-4-ol derivatives, and how are reaction conditions optimized?
The synthesis of tetrahydropyridine derivatives often involves reductive amination, cyclization, or alkylation. For example, LiAlH₄ in THF followed by treatment with SOCl₂ in CHCl₃ can reduce pyridine precursors and introduce functional groups (e.g., Scheme 4a in ). Alkylation agents like 4-nitrobenzyl bromide in CCl₄ with K₂CO₃ as a base yield substituted derivatives (e.g., 11a and 12a in ). Optimization includes solvent selection (chloroform or benzene), temperature control (reflux vs. room temperature), and purification via recrystallization (). Monitoring reaction progress via TLC and adjusting stoichiometry improves yields.
Advanced: How can low yields in N-alkylation reactions of tetrahydropyridin-4-ol derivatives be addressed?
Low yields (e.g., 4–18% in ) may arise from steric hindrance, poor nucleophilicity, or side reactions. Strategies include:
- Catalytic enhancement : Use phase-transfer catalysts or microwave-assisted synthesis to accelerate alkylation.
- Solvent polarity adjustment : Polar aprotic solvents (DMF, DMSO) improve reagent solubility.
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl in ) to direct regioselectivity.
Post-reaction purification via column chromatography (silica gel, CHCl₃/ethyl acetate gradients) or charcoal treatment can isolate target compounds ( ).
Basic: What spectroscopic techniques are used to characterize this compound derivatives?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic carbons at 111–156 ppm in ).
- IR : Detects functional groups like carbonyls (C=O at ~1670 cm⁻¹) and NH stretches (~2964 cm⁻¹) ( ).
- HRMS : Confirms molecular formulas (e.g., C₁₇H₂₁N₃ with m/z 267.1735 in ).
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium in ).
Advanced: How can computational modeling predict the reactivity of tetrahydropyridin-4-ol in heterocyclic synthesis?
Density Functional Theory (DFT) calculations analyze charge distribution, HOMO-LUMO gaps, and transition states. For example:
- Tautomer stability : Compare energy profiles of keto vs. enol forms ( ).
- Nucleophilic sites : Identify electron-rich regions (e.g., C-4 carbonyl in ) for functionalization.
Software like Gaussian or ORCA, paired with solvent-effect models (PCM), refines predictions ( ).
Basic: What bioassays are used to evaluate the biological activity of tetrahydropyridin-4-ol derivatives?
- Antiplasmodial assays : ³H-hypoxanthine incorporation in Plasmodium falciparum NF54 strains ( ).
- Anticancer screening : MTT assays on cancer cell lines (e.g., breast cancer in ).
- Enzyme inhibition : Kinase or protease inhibition measured via fluorescence/colorimetry.
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive tetrahydropyridin-4-ol analogs?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ in 11a, ) enhance antiplasmodial activity.
- Ring rigidity : Incorporation of coumarin ( ) or indole ( ) improves binding affinity.
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical moieties (e.g., pyridinone core in ).
Basic: How should this compound be stored to prevent degradation?
Store at -20°C under inert atmosphere (N₂ or Ar) to avoid oxidation ( ). Use amber vials to limit light exposure. For solutions, add stabilizers like BHT (0.01–0.1%) in anhydrous solvents ( ).
Advanced: What strategies resolve contradictions in spectral data for tautomeric forms of tetrahydropyridin-4-ol?
- Variable-temperature NMR : Track proton shifts to identify tautomer populations ( ).
- Isotopic labeling : ¹⁵N or ¹³C labels distinguish keto/enol forms ( ).
- Dynamic HPLC : Separate tautomers using chiral columns ( ).
Basic: What are the key challenges in purifying tetrahydropyridin-4-ol derivatives?
- Hydrophilicity : Use reverse-phase chromatography (C18 columns, MeOH/H₂O gradients) ( ).
- Byproduct removal : Kugelrohr distillation or preparative TLC isolates low-yield products ().
Advanced: How do Maillard reaction conditions influence the formation of tetrahydropyridine aroma compounds in food chemistry?
High-temperature reactions between amino acids and reducing sugars generate 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP), a volatile aroma compound. Parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
